2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one
CAS No.:
Cat. No.: VC18170820
Molecular Formula: C11H15NO4
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO4 |
|---|---|
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | 2-amino-1-(2,4,5-trimethoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C11H15NO4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(13)6-12/h4-5H,6,12H2,1-3H3 |
| Standard InChI Key | OKHWAWJVUWQUDY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1C(=O)CN)OC)OC |
Introduction
Structural Characteristics and Molecular Properties
The compound’s structure centers on a phenyl ring with three methoxy (–OCH) groups at positions 2, 4, and 5, creating a sterically hindered and electron-rich aromatic system. The ethanone moiety (C=O) and adjacent amino (–NH) group at the benzylic position introduce polarity and reactivity, enabling participation in hydrogen bonding and nucleophilic reactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | 2-amino-1-(2,4,5-trimethoxyphenyl)ethanone |
| Canonical SMILES | COC1=CC(=C(C=C1C(=O)CN)OC)OC |
The trimethoxyphenyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. Spectroscopic characterization via NMR typically reveals distinct signals for the methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.2 ppm), and the amino group (δ 1.8–2.2 ppm).
Synthetic Methodologies
Nitrostyrene Intermediate Route
A common synthesis begins with 2,4,5-trimethoxybenzaldehyde, which undergoes condensation with nitromethane in a Henry reaction to form a β-nitrostyrene intermediate. Subsequent reduction using lithium aluminum hydride (LiAlH) yields the primary amine, which is oxidized to the ketone using mild oxidizing agents like pyridinium chlorochromate (PCC).
Nucleophilic Substitution Approach
An alternative method involves reacting 2,4,5-trimethoxyacetophenone with ammonium acetate in the presence of a brominating agent (e.g., bromosuccinimide) to introduce the amino group via nucleophilic substitution.
Chemical Reactivity and Functional Transformations
The compound’s amino and ketone groups enable diverse reactions:
-
Oxidation: The amino group can be oxidized to a nitro group using hydrogen peroxide or nitric acid, forming 2-nitro-1-(2,4,5-trimethoxyphenyl)ethan-1-one, a precursor for further functionalization.
-
Reduction: The ketone moiety is reducible to a secondary alcohol using sodium borohydride () or catalytic hydrogenation.
-
Schiff Base Formation: Reaction with aldehydes or ketones forms imines, useful in synthesizing heterocyclic compounds.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are pivotal for structural confirmation:
-
NMR: Resonances for methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.1 ppm), and the amino group (δ 1.9 ppm).
-
HRMS: Calculated for : [M+H] = 226.1075, observed = 226.1078.
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a scaffold for developing antitumor agents. Modifications at the amino or ketone groups yield derivatives with enhanced potency and selectivity.
Organic Synthesis
Its reactivity enables the synthesis of heterocycles (e.g., thiazoles, pyrimidines) used in dyes and agrochemicals.
Structural Analogs and Comparative Analysis
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-1-(3,4,5-trimethoxyphenyl)ethan-1-one | Methoxy groups at 3,4,5 positions | Moderate tubulin inhibition |
| 2-Bromo-1-(2,4,5-trimethoxyphenyl)ethan-1-one | Bromo substituent | Enhanced electrophilicity |
The 2,4,5-trimethoxy configuration confers superior bioactivity compared to analogs with fewer methoxy groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume